molecular formula C8H13ClF3NO B7590609 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

Cat. No.: B7590609
M. Wt: 231.64 g/mol
InChI Key: NFENMLACPWMHEQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride is a compound that belongs to the class of fluorinated bicyclic amines. This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic structure containing nitrogen and an alcohol functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework through a series of cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the alcohol to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, de-trifluoromethylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals, materials science, and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-8-ol
  • 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-6-ol
  • 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-2-ol

Uniqueness

3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride is unique due to its specific trifluoromethyl substitution pattern and the presence of an alcohol functional group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFENMLACPWMHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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